molecular formula C13H16Cl3NO2 B1321114 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride CAS No. 451485-54-4

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1321114
CAS No.: 451485-54-4
M. Wt: 324.6 g/mol
InChI Key: WUZRYMQBDWFXNB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15Cl2NO2·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a dichlorobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
  • 1-(4-Bromobenzyl)piperidine-4-carboxylic acid hydrochloride
  • 1-(4-Methylbenzyl)piperidine-4-carboxylic acid hydrochloride

Uniqueness

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZRYMQBDWFXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610075
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-54-4
Record name 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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